Balanced Dual NMDAR and HDAC Inhibition Compared to Single-Target Memantine
NMDAR/HDAC-IN-1 maintains comparable NMDAR antagonism to the clinically used drug memantine (Ki = 0.59 μM) while simultaneously inhibiting multiple HDAC isoforms, a function completely absent in memantine [1]. This dual action is a key differentiator from any single-target NMDA antagonist.
| Evidence Dimension | NMDAR Affinity |
|---|---|
| Target Compound Data | Ki = 0.59 μM |
| Comparator Or Baseline | Memantine: Ki = 0.59 μM (as reported in the study) [1]; literature reports a Ki range of 0.5-1.5 μM [2]. |
| Quantified Difference | Comparable NMDAR affinity; target compound has additional HDAC inhibitory activity. |
| Conditions | In vitro enzymatic/binding assay. |
Why This Matters
This data proves that NMDAR/HDAC-IN-1 is not just an HDAC inhibitor with some NMDA activity; it is a truly balanced dual agent, offering the proven NMDAR-modulating effects of memantine alongside epigenetic modulation in a single molecule.
- [1] He, F., Ran, Y., Li, X., Wang, D., Zhang, Q., Lv, J., Yu, C., Qu, Y., Zhang, X., Xu, A., Wei, C., Chou, C. J., & Wu, J. (2020). Design, synthesis and biological evaluation of dual-function inhibitors targeting NMDAR and HDAC for Alzheimer's disease. Bioorganic Chemistry, 103, 104109. View Source
- [2] Kornhuber, J., Quack, G., Danysz, W., Jellinger, K., Danielczyk, W., Gsell, W., & Riederer, P. (1995). Cerebrospinal fluid and serum concentrations of the N-methyl-D-aspartate (NMDA) receptor antagonist memantine in man. Neuroscience Letters, 195(2), 137-139. View Source
